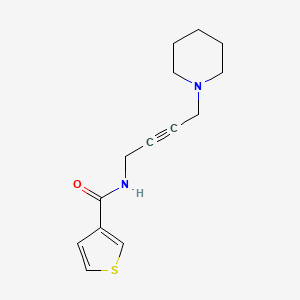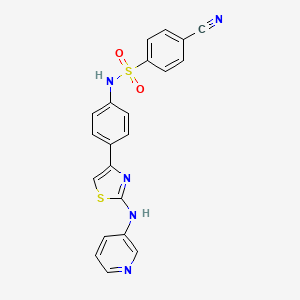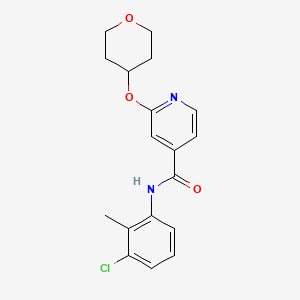![molecular formula C13H8BrClFNO B2945625 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol CAS No. 674284-66-3](/img/structure/B2945625.png)
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-E-2BFPC involves an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline . This compound has been used in various studies to investigate its biochemical and physiological effects, as well as its potential for use in laboratory experiments.Molecular Structure Analysis
The molecular structure of 2-E-2BFPC has been investigated using crystallographic, spectroscopic, and computational methods. These studies have revealed insights into tautomerism and the preference for certain forms in solid and solvent media. The compound’s preference for the phenol-imine form both in solid state and solvent media has been highlighted.Physical And Chemical Properties Analysis
2-E-2BFPC is a colorless solid with a molecular weight of 287.99 g/mol. It is soluble in organic solvents such as ethanol and methanol. The molecular formula of 2-E-2BFPC is C13H8BrClFNO .Scientific Research Applications
Molecular Structure and Tautomerism
Investigations into similar compounds' molecular structures using crystallographic, spectroscopic, and computational methods have revealed insights into tautomerism and the preference for certain forms in solid and solvent media. For example, the study by Kaştaş et al. (2020) used XRD, UV-vis, NMR, and DFT methods to explore the molecular structure of a closely related compound, highlighting the compound's preference for the phenol-imine form both in solid state and solvent media (Kaştaş et al., 2020).
Antimicrobial Activity
Research on derivatives of related compounds has shown significant antimicrobial activity, especially against strains known for biofilm formation. Limban et al. (2011) synthesized and tested thiourea derivatives for their interaction with bacterial cells, finding significant activity particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Synthesis and Characterization of Complexes
The synthesis and characterization of metal complexes with related ligands have been explored, demonstrating the ligand's ability to bind with metals like Co, Ni, Cu, and Zn. Bakirdere et al. (2015) discussed the preparation and characterization of such complexes, providing insights into their geometric structures and spectral properties (Bakirdere et al., 2015).
Phase Transition and Mesomorphic Properties
Studies on phase transitions and mesomorphic properties of derivatives have shown how molecular structure affects such properties. Alamro et al. (2021) designed and investigated two new derivatives for their mesomorphic properties, contributing to the understanding of how orientations and positions of substituent groups influence molecular packing and thermal parameters (Alamro et al., 2021).
properties
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)iminomethyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-11-6-10(16)2-3-12(11)17-7-8-5-9(15)1-4-13(8)18/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUJIHFPCUPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

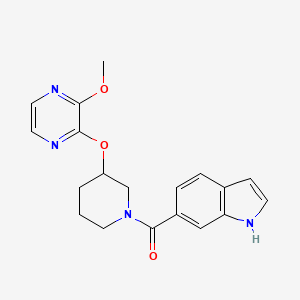
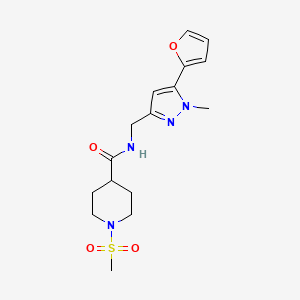
![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2945546.png)

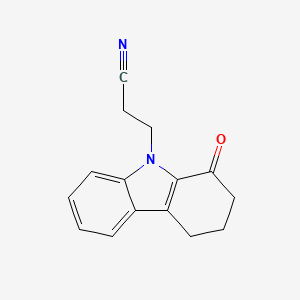
![3-Aminothieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2945555.png)
![Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/no-structure.png)
![N-(2-ethoxyphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2945557.png)

